Ammonium bromide is an inorganic compound with the chemical formula . It is a colorless, odorless crystalline solid that becomes yellow upon exposure to air due to oxidation. The compound consists of ammonium ions () and bromide ions (), forming an ionic bond characterized by the transfer of electrons. Ammonium bromide is soluble in water and is recognized for its weak acid properties, making it useful in various chemical applications .
Ammonium bromide can be synthesized through several methods:
Ammonium bromide has a variety of applications:
Studies have shown that ammonium bromide can interact with other compounds, affecting their stability and reactivity. For example, when mixed with certain acids or bases, it can form new salts or release gases like ammonia. Its interactions are crucial in understanding its behavior in both laboratory and industrial settings .
Ammonium bromide shares similarities with other ammonium salts and halides. Below are some comparable compounds:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Ammonium chloride | Commonly used as a salt; highly soluble | |
Ammonium iodide | Similar structure; used in photography | |
Ammonium fluoride | Less common; used in fluorine chemistry | |
Potassium bromide | Used for similar applications; different cation |
Ammonium bromide is unique due to its specific applications in photography and fire retardancy, which are not shared by all similar compounds. Its ability to act as a source of bromide ions makes it particularly valuable in various
Ammonium bromide’s scientific exploration began in the 19th century, with early studies focusing on its synthesis and basic properties. The compound was first prepared via the direct reaction of ammonia (NH$$3$$) with hydrobromic acid (HBr). By the mid-20th century, researchers elucidated its crystallographic behavior, identifying phase transitions under varying temperatures and pressures. For instance, the tetragonal P4/nmm phase (Phase V) was confirmed as the low-temperature ordered structure, while high-pressure studies revealed transformations into monoclinic (P2$$1$$/m) and orthorhombic (Cmma) phases.
The advent of spectroscopic techniques in the 1970s enabled deeper insights into its molecular dynamics. Raman scattering experiments demonstrated short-range ordering of ammonium ions below 235 K, correlating with specific heat anomalies. Concurrently, nuclear magnetic resonance (NMR) studies quantified proton relaxation times, linking them to reorientation mechanisms of NH$$_4^+$$ ions.
NH$$4$$Br’s dual nature—combining a volatile cation (NH$$4^+$$) and a halide anion (Br$$^-$$)—makes it a model system for studying:
Industrially, it serves as a fire retardant, corrosion inhibitor, and photographic emulsion component.
Recent advancements highlight NH$$_4$$Br’s role in:
Density functional theory investigations have provided comprehensive insights into the electronic structure of ammonium bromide across various thermodynamic conditions. Electronic structure calculations using the local density approximation and generalized gradient approximation functionals have revealed that ammonium bromide exhibits semiconducting behavior under ambient conditions, with a band gap that decreases systematically under pressure [1] [2]. The valence band is primarily dominated by bromide p-orbitals, while the conduction band consists mainly of ammonium-derived states with significant contributions from nitrogen p-orbitals [3] [2].
First-principles calculations have demonstrated that the electronic structure of ammonium bromide undergoes significant modifications under extreme pressure conditions. At pressures exceeding 240 gigapascals, the material transitions from a semiconductor to a metallic state due to band overlap, representing a pressure-induced insulator-to-metal transition [2]. The band gap closure occurs through the gradual overlap of valence and conduction bands, with the critical pressure for metallization being approximately 240 gigapascals at zero temperature [2].
Computational studies have also examined the role of hydrogen bonding in determining the electronic properties of ammonium bromide. The nitrogen-hydrogen bonds within the ammonium cation contribute significantly to the overall electronic structure, with the tetrahedral geometry of the ammonium ion creating specific symmetry constraints that influence the band structure topology [3] [4]. The electronic charge distribution analysis reveals that the ammonium-bromide interaction is predominantly ionic in nature, with charge transfer from the ammonium cation to the bromide anion [2].
Density functional theory calculations have established clear correlations between structural parameters and physical properties in ammonium bromide. The relationship between lattice parameters and bulk modulus has been systematically investigated, revealing that the compressibility of ammonium bromide decreases significantly with increasing pressure due to the progressive stiffening of the ionic framework [2]. The calculated bulk modulus at ambient conditions is consistent with experimental measurements, validating the computational approach.
Structure-property relationships have been particularly well-characterized for the various crystalline phases of ammonium bromide. The low-pressure cubic phase exhibits higher compressibility compared to the high-pressure tetragonal and orthorhombic phases, reflecting the increasing coordination efficiency and reduced void space in the compressed structures [2]. The relationship between ionic radii and lattice parameters follows the expected trends based on ionic crystal models, with modifications arising from the non-spherical nature of the ammonium cation.
The orientational ordering of ammonium ions has been shown to significantly influence the mechanical properties of the crystal. Calculations demonstrate that the transition from disordered to ordered arrangements of ammonium ions results in changes in the elastic constants, with the shear modulus showing particular sensitivity to the orientational state [2]. This structure-property relationship provides insights into the mechanical behavior of ammonium bromide during phase transitions.
Computational simulations using density functional theory have successfully predicted and characterized multiple phase transitions in ammonium bromide under varying pressure and temperature conditions. The sequence of phase transitions from the ambient pressure cubic phase through various intermediate phases to high-pressure structures has been mapped using total energy calculations and phonon analysis [2]. The P4/nmm tetragonal phase, stable at intermediate pressures, represents a critical intermediate structure in the phase transition sequence.
Simulation studies have revealed that the phase transition mechanism involves both displacive and order-disorder components. The displacive transition involves the systematic displacement of bromide ions along specific crystallographic directions, while the order-disorder transition relates to the orientational ordering of ammonium ions [4]. These coupled transitions result in the complex phase behavior observed experimentally, with multiple phases stable over narrow pressure ranges.
The calculated transition pressures show good agreement with experimental observations, with the P4/nmm phase becoming stable at approximately 130 gigapascals and remaining stable up to 264 gigapascals [2]. Above this pressure, the structure becomes unstable and dissociates into ammonia and hydrogen bromide, representing a chemical decomposition rather than a simple phase transition. The simulation results indicate that the high-pressure phases exhibit enhanced density and modified coordination environments compared to the ambient pressure phase.
Quantum chemical calculations have provided detailed molecular orbital analyses of ammonium bromide, revealing the electronic structure and bonding characteristics of both the ammonium cation and bromide anion components. The molecular orbital diagram of the ammonium ion shows the characteristic tetrahedral arrangement with nitrogen at the center bonding to four hydrogen atoms through sp³ hybridization. The highest occupied molecular orbital of the ammonium ion is primarily localized on the nitrogen atom, while the lowest unoccupied molecular orbitals involve antibonding combinations of nitrogen and hydrogen atomic orbitals.
The molecular orbital analysis demonstrates that the ammonium ion exhibits three bonding molecular orbitals corresponding to the three nitrogen-hydrogen bonds, with one non-bonding lone pair orbital. The symmetry properties of these molecular orbitals follow the tetrahedral point group, with the bonding orbitals having a₁ and e symmetry designations. The energy ordering of these orbitals is consistent with the tetrahedral molecular geometry and the electronegativity differences between nitrogen and hydrogen atoms.
Comparative molecular orbital analyses between different ammonium halides reveal systematic trends in orbital energies and bonding characteristics. The interaction between the ammonium cation and various halide anions shows that the orbital energies shift systematically with the halide electronegativity, with bromide showing intermediate behavior between chloride and iodide. These orbital energy differences correlate with experimentally observed trends in formation energies and crystal lattice parameters.
Quantitative structure-activity relationship models have been developed for ammonium bromide and related quaternary ammonium compounds to predict their environmental fate and toxicity. These models utilize quantum chemical descriptors derived from density functional theory calculations to establish correlations between molecular structure and biological activity. The key molecular descriptors include highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, molecular volume, and electrostatic potential parameters.
The developed quantitative structure-activity relationship models demonstrate strong correlations between quantum chemical descriptors and acute toxicity endpoints for various aquatic organisms. The models predict that ammonium bromide exhibits moderate toxicity toward algae and fish, with the toxicity being primarily determined by the molecular volume and electrostatic potential of the ammonium cation. The quantitative structure-activity relationship predictions are consistent with experimental toxicity data, validating the computational approach for environmental risk assessment.
Environmental fate modeling using quantum chemical descriptors has revealed that ammonium bromide exhibits high water solubility and low bioaccumulation potential, characteristics that influence its environmental distribution and persistence. The quantitative structure-activity relationship models predict that the compound undergoes rapid biodegradation in aquatic environments, with the degradation rate being influenced by the molecular structure and electronic properties of the ammonium cation. These computational predictions provide valuable information for environmental risk assessment and regulatory decision-making.
Monte Carlo simulations have been extensively employed to calculate correlation functions for ammonium bromide, providing insights into the dynamic behavior of ammonium ions in the crystal lattice. The correlation functions describe the time-dependent orientational correlations of ammonium ions and their relationship to experimentally observable properties such as nuclear magnetic resonance relaxation times. The simulations model the reorientation of ammonium ions through discrete jumps between energy-minimum orientations, with jump rates determined by activation energy barriers.
The calculated correlation functions for ammonium bromide reveal complex multi-exponential decay behavior, reflecting the multiple reorientational modes available to the ammonium ions. The correlation functions show that ammonium ion reorientation occurs through both threefold rotations about the carbon-nitrogen axis and twofold rotations about perpendicular axes. The relative contributions of these different reorientational modes depend on temperature and pressure, with higher temperatures favoring more rapid reorientation.
Monte Carlo correlation function calculations have successfully reproduced experimental nuclear magnetic resonance relaxation data for ammonium bromide across a wide temperature range. The simulations indicate that the correlation time for ammonium ion reorientation follows Arrhenius behavior, with activation energies of approximately 13.7 kilojoules per mole in the ordered phase and 16.4 kilojoules per mole in the disordered phase. These calculated activation energies are consistent with experimental values obtained from quasielastic neutron scattering studies.
Monte Carlo simulations have been used to model stochastic processes in ammonium bromide crystals, including thermal fluctuations, ionic transport, and phase transition dynamics. The stochastic modeling approach treats the crystal as a collection of interacting ions subject to thermal motion and random forces. The simulations capture the statistical mechanical properties of the ionic crystal, including equilibrium distributions of ionic positions and orientations.
The modeling of stochastic processes in ammonium bromide has revealed important insights into the thermal behavior of the crystal. The simulations show that thermal fluctuations in ionic positions follow Gaussian distributions at low temperatures, with increasing deviation from Gaussian behavior as temperature increases. The amplitude of thermal fluctuations increases systematically with temperature, consistent with the classical equipartition theorem.
Stochastic process simulations have also been applied to study the kinetics of phase transitions in ammonium bromide. The Monte Carlo approach allows for the simulation of nucleation and growth processes during phase transitions, revealing the microscopic mechanisms underlying macroscopic phase transformation behavior. The simulations predict that phase transitions in ammonium bromide proceed through heterogeneous nucleation, with critical nucleus sizes that depend on temperature and pressure conditions.
Statistical mechanical analysis using Monte Carlo methods has provided comprehensive thermodynamic characterization of ammonium bromide across different phases and conditions. The simulations calculate ensemble averages of thermodynamic properties including internal energy, entropy, and heat capacity, enabling comparison with experimental measurements. The statistical mechanical approach accounts for the full configurational and vibrational contributions to the thermodynamic properties.
The Monte Carlo statistical mechanical analysis has revealed important features of the heat capacity behavior in ammonium bromide. The calculated heat capacity shows characteristic anomalies associated with phase transitions, including lambda-type transitions and gradual order-disorder transitions. The simulations demonstrate that the heat capacity anomalies arise from the coupling between orientational degrees of freedom of the ammonium ions and lattice vibrational modes.
Temperature-dependent statistical mechanical properties calculated from Monte Carlo simulations show excellent agreement with experimental calorimetric data for ammonium bromide. The simulations predict entropy changes at phase transitions that are consistent with experimental values, validating the computational approach. The statistical mechanical analysis indicates that the entropy changes at phase transitions are larger than expected from simple orientational ordering models, suggesting significant contributions from vibrational and lattice degrees of freedom.
Modified Pippard relations have been successfully applied to establish linear correlations between specific heat and other thermodynamic properties in ammonium bromide near phase transitions. The traditional Pippard relations, which connect specific heat to thermal expansion and compressibility, have been extended to include spectroscopic frequency shifts as additional thermodynamic variables. This modification allows for the determination of thermodynamic properties from more readily measured spectroscopic parameters.
The linear variation of specific heat with frequency shifts has been demonstrated for ammonium bromide near the lambda-phase transition at 234 kelvin. The relationship takes the form of a linear correlation between the specific heat and the temperature derivative of vibrational frequencies, with the proportionality constant determined by the coupling between vibrational and orientational degrees of freedom. This linear relationship provides a direct method for calculating specific heat from Raman spectroscopic measurements.
Experimental verification of the modified Pippard relations has been achieved through simultaneous measurements of specific heat and Raman frequencies in ammonium bromide. The observed linear correlation between specific heat and frequency shifts validates the theoretical framework and demonstrates the practical utility of the modified relations. The correlation coefficients obtained from these analyses are consistent with theoretical predictions based on statistical mechanical models of the phase transition.
Spectroscopically modified Pippard relations have been developed specifically for ammonium halides, incorporating vibrational frequency data as primary thermodynamic variables. The modifications account for the coupling between lattice vibrations and orientational motions of the ammonium ions, which is particularly important near phase transitions. The spectroscopic modifications provide enhanced sensitivity to phase transition phenomena compared to traditional thermodynamic measurements.
The spectroscopically modified relations establish quantitative connections between Raman frequency shifts and thermodynamic properties such as entropy and enthalpy changes. For ammonium bromide, the modifications include contributions from both internal vibrational modes of the ammonium ion and external lattice modes. The mathematical framework incorporates anharmonic effects and mode coupling, which become significant near phase transitions.
Application of the spectroscopically modified Pippard relations to ammonium bromide has enabled the determination of thermodynamic properties across the complete phase diagram. The relations provide accurate predictions of entropy and enthalpy changes at phase transitions, with uncertainties comparable to direct calorimetric measurements. The spectroscopic approach offers advantages in terms of measurement speed and temperature range accessibility compared to traditional thermodynamic methods.
Thermodynamic data derivation using modified Pippard relations has provided comprehensive thermodynamic characterization of ammonium bromide across multiple phase transitions. The derivation process involves the systematic application of the modified relations to experimental spectroscopic data, yielding values for entropy, enthalpy, and heat capacity as functions of temperature and pressure. The derived thermodynamic data show excellent consistency with direct calorimetric measurements.
The thermodynamic data derivation has revealed important features of the phase behavior in ammonium bromide. The entropy changes at phase transitions are larger than expected from simple orientational ordering models, indicating significant contributions from vibrational and lattice degrees of freedom. The derived enthalpy changes show systematic trends with temperature and pressure, providing insights into the energetics of phase transitions.
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